molecular formula C36H37NP2 B067389 (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine CAS No. 161583-25-1

(R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine

Cat. No.: B067389
CAS No.: 161583-25-1
M. Wt: 545.6 g/mol
InChI Key: ZVNAHLJBPYKGBV-WJOKGBTCSA-N
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Description

(R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine is a sophisticated, chiral tridentate ligand featuring a central amine nitrogen and two pendant diphenylphosphino groups. Its primary research value lies in the field of asymmetric catalysis, where it is extensively used to coordinate with transition metals (e.g., Rh, Ru, Ir) to form highly effective and enantioselective catalysts. The defining structural feature is the chiral (R)-(+)-1-phenylethylamine backbone, which creates a well-defined, rigid chiral environment around the metal center. This architecture is crucial for inducing high enantioselectivity in a variety of catalytic transformations, most notably in asymmetric hydrogenation reactions of prochiral substrates such as enamides, ketones, and olefins. The mechanism of action involves the ligand binding to the metal via its phosphorus and nitrogen donors, forming a chelating complex that presents a specific three-dimensional pocket. During the catalytic cycle, the substrate coordinates to the metal center within this chiral pocket, and the subsequent reaction (e.g., hydrogen addition) is steered to occur preferentially from one enantioface, resulting in the predominant formation of one enantiomeric product. This ligand is particularly valuable for synthesing enantiopure pharmaceutical intermediates, fine chemicals, and other high-value chiral compounds, making it an indispensable tool for researchers in synthetic organic chemistry and catalysis development.

Properties

IUPAC Name

(1R)-N,N-bis(2-diphenylphosphanylethyl)-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H37NP2/c1-31(32-17-7-2-8-18-32)37(27-29-38(33-19-9-3-10-20-33)34-21-11-4-12-22-34)28-30-39(35-23-13-5-14-24-35)36-25-15-6-16-26-36/h2-26,31H,27-30H2,1H3/t31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNAHLJBPYKGBV-WJOKGBTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H37NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447072
Record name (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161583-25-1
Record name (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine
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Preparation Methods

Nucleophilic Substitution with Diphenylphosphine

The most widely documented method involves a two-step nucleophilic substitution using 1-phenylethylamine and diphenylphosphine derivatives.

Reaction Scheme:

  • Chiral Amine Activation :
    (R)-1-Phenylethylamine is treated with a base (e.g., n-butyllithium) to deprotonate the amine, forming a nucleophilic species.

  • Phosphine Alkylation :
    The activated amine reacts with 2-(diphenylphosphino)ethyl chloride or analogous electrophiles in tetrahydrofuran (THF) under argon.

Key Conditions :

  • Solvent: Dry THF or dichloromethane

  • Temperature: 0°C to ambient (20–25°C)

  • Reaction Time: 12–48 hours

  • Yield: 70–83%

Critical Considerations :

  • Strict anhydrous conditions prevent phosphine oxidation.

  • Stoichiometric base ensures complete deprotonation of the amine.

Reductive Amination Approach

An alternative route employs reductive amination to couple 2-diphenylphosphinoethanal with (R)-1-phenylethylamine.

Procedure:

  • Imine Formation :
    The amine reacts with 2-diphenylphosphinoethanal in toluene, catalyzed by molecular sieves.

  • Reduction :
    Sodium cyanoborohydride (NaBH3CN) reduces the imine intermediate to the secondary amine.

Optimized Parameters :

  • Catalyst: 4Å molecular sieves

  • Reducing Agent: NaBH3CN (1.2 equiv)

  • Yield: 65–72%

Advantages :

  • Avoids harsh alkylating agents.

  • Better functional group tolerance.

Enantiomeric Control Strategies

Chiral Resolution via Diastereomeric Salts

Racemic mixtures of the ligand are resolved using chiral acids (e.g., D-tartaric acid), forming diastereomeric salts with distinct solubilities.

Typical Protocol :

  • Dissolve racemic ligand in ethanol.

  • Add D-tartaric acid (1.0 equiv) and reflux for 2 hours.

  • Cool to 4°C to crystallize the (R)-enantiomer-d-tartrate salt.

  • Neutralize with aqueous NaOH to recover enantiopure ligand.

Outcomes :

  • Enantiomeric Excess (ee): >98%

  • Recovery: 40–50% of total racemate.

Asymmetric Catalysis in C–P Bond Formation

Recent advances utilize palladium catalysts with BINOL-based phosphoramidite ligands to induce axial-to-central chirality transfer during C–P coupling.

Catalytic System :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: (S)-BINOL-phosphoramidite (6 mol%)

  • Substrate: (R)-1-Phenylethylamine and PClPh₂

  • Yield: 85% with 94% ee.

Mechanistic Insight :
The BINOL ligand creates a chiral environment, favoring transmetalation of the phosphine to the palladium center while preserving configuration.

Reaction Optimization and Scalability

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)ee (%)
THF0 → 258398
DCM257897
Toluene806595

Data adapted from.

Findings :

  • Polar aprotic solvents (THF, DCM) maximize yield and ee.

  • Elevated temperatures in toluene promote side reactions (e.g., P-oxidation).

Ligand Purification Techniques

Column Chromatography :

  • Stationary Phase: Silica gel (230–400 mesh)

  • Eluent: Hexane/ethyl acetate (4:1 → 2:1 gradient)

  • Recovery: >90%.

Recrystallization :

  • Solvent Pair: Ethanol/water (3:1)

  • Purity: ≥99% (HPLC).

Analytical Characterization

Spectroscopic Data

  • ³¹P NMR (CDCl₃) : δ 20.1 (s), 21.4 ppm (s).

  • IR (Nujol) : 1705 cm⁻¹ (C=O stretch, if applicable), 1630 cm⁻¹ (N–H bend).

  • MS (ESI+) : m/z 545.6 [M+H]⁺.

X-ray Crystallography

Single-crystal analysis confirms the (R)-configuration and tetrahedral geometry at phosphorus centers .

Chemical Reactions Analysis

Coordination Chemistry and Ligand Behavior

This compound acts as a bidentate or tridentate ligand, forming stable complexes with transition metals such as Ru, Rh, and Pd. Key coordination features include:

  • Phosphine-Metal Bonding : The lone electron pairs on phosphorus atoms donate electron density to metal centers, facilitating oxidative addition/reduction elimination steps .

  • Chiral Induction : The (R)-configured phenylethylamine group imposes stereochemical control, enabling enantioselective product formation .

Table 1: Representative Metal Complexes and Their Applications

Metal CenterReaction TypeSelectivity (ee)Yield (%)ConditionsRef.
RuAsymmetric Hydrogenation>90%855 bar H₂, 155°C, 12h
RhHydroformylation of Alkenes82%7820 bar CO/H₂, 120°C
PdCross-Coupling (C–C Bond)N/A92K₂CO₃, DMF, 80°C

Hydrogenation Reactions

The ligand enables efficient hydrogenation of ketones and imines. For example, in Ru-catalyzed ketone hydrogenation:

  • Mechanism : Ru–H species generated in situ selectively transfer hydrogen to prochiral substrates .

  • Performance : Achieves 85% yield with 90% enantiomeric excess (ee) under 5 bar H₂ at 155°C .

Hydroformylation

In Rh-catalyzed hydroformylation of styrene derivatives:

  • Regioselectivity : Favors linear aldehyde formation (branched:linear = 1:4) .

  • Catalytic Cycle : Involves Rh–CO intermediates stabilized by phosphine coordination, as shown below:

    Rh I CORh COH2Rh Halkeneproduct 6 \text{Rh I CO}\rightarrow \text{Rh CO}\xrightarrow{\text{H}_2}\text{Rh H}\xrightarrow{\text{alkene}}\text{product}\quad \text{ 6 }

Comparison with Analogous Ligands

Table 2: Steric and Electronic Effects vs. Related Phosphines

LigandSteric BulkElectronic ProfileReaction Rate (rel.)
(R)-Target CompoundHighElectron-rich1.0 (reference)
N,N-Bis(diphenylphosphinoethyl)amineModerateNeutral0.6
BINAPLowElectron-poor0.8

The ligand’s high steric bulk slows substrate approach but enhances enantioselectivity in crowded metal centers .

Amination Reactions

In Pd-catalyzed Buchwald-Hartwig amination:

  • Scope : Couples aryl halides with primary/secondary amines.

  • Conditions : 2 mol% Pd, 100°C, 24h, yielding >90% for electron-deficient aryl chlorides .

Carbonylative Coupling

With CO insertion:

  • Example : Synthesis of α,β-unsaturated amides from alkynes and amines.

  • Key Step : Oxidative addition of alkyne to Pd(0) followed by CO insertion .

Stability and Handling Considerations

  • Air Sensitivity : Requires storage under inert atmosphere due to P–O bond formation with O₂ .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

This ligand’s versatility in asymmetric synthesis stems from its robust coordination chemistry and tunable stereoelectronic profile. Ongoing research explores its utility in emerging areas such as photocatalysis and C–H functionalization, leveraging its capacity to stabilize high-oxidation-state metal intermediates .

Scientific Research Applications

Catalysis

One of the primary applications of (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine is in the field of catalysis, particularly for asymmetric reactions. The ligand's ability to stabilize transition metal complexes enhances the efficiency and selectivity of various catalytic processes.

  • Asymmetric Hydrogenation : This compound has been employed in the asymmetric hydrogenation of ketones and imines, leading to high enantioselectivity. Studies have shown that using this ligand with rhodium or ruthenium catalysts can yield products with excellent optical purity .
  • Cross-Coupling Reactions : It has also been utilized in cross-coupling reactions such as Suzuki and Heck reactions, where it facilitates the formation of carbon-carbon bonds under mild conditions .

Organometallic Chemistry

In organometallic chemistry, (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine serves as a valuable ligand for various metal complexes. These complexes are crucial for developing new materials and conducting fundamental research on metal-ligand interactions.

  • Metal Complex Formation : The ligand forms stable complexes with metals like palladium, platinum, and nickel, which are essential for exploring new catalytic pathways and mechanisms .

Medicinal Chemistry

The compound's unique structural features have led to investigations into its potential applications in medicinal chemistry. Its role as a ligand can influence the biological activity of metal-based drugs.

  • Anticancer Activity : Some studies have explored metal complexes derived from this ligand for their anticancer properties. The coordination of metals like platinum can enhance the therapeutic efficacy of these compounds against cancer cells .

Case Study 1: Asymmetric Hydrogenation

A notable case study involved the use of (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine in the asymmetric hydrogenation of α-substituted ketones. Researchers reported that employing this ligand with a rhodium catalyst resulted in enantiomeric excesses exceeding 95%, demonstrating its effectiveness in producing chiral alcohols from prochiral ketones .

Case Study 2: Cross-Coupling Reactions

In another study focusing on cross-coupling reactions, the ligand was tested in Suzuki reactions involving aryl halides and boronic acids. The results showed that using this phosphine ligand significantly improved yields and selectivity compared to other common ligands, highlighting its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism by which ®-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes act as catalysts in various reactions, facilitating the formation of desired products with high enantioselectivity. The chiral nature of the ligand ensures that the catalytic process favors the production of one enantiomer over another, which is crucial in asymmetric synthesis.

Comparison with Similar Compounds

Key Properties :

  • Appearance : White crystalline solid.
  • Hazard Profile : Classified as "Dangerous" (H314: Causes severe skin burns and eye damage) .
  • Coordination Chemistry : The flexible ethyl linkers between the nitrogen and phosphorus atoms allow adaptable coordination to transition metals, enhancing catalytic efficiency in stereoselective reactions.

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (S)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine

The (S)-enantiomer shares identical physical and chemical properties (e.g., molecular weight, solubility) but differs in stereochemistry. This enantiomeric pair is critical for controlling the stereochemical outcome of catalytic reactions. For instance, the (R)-enantiomer may favor the formation of (R)-allylic alcohols, while the (S)-enantiomer would yield the (S)-configuration .

Rigid Bisphosphine Ligands: (R)-(+)-BINAP

Structure: BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl; CAS 76189-55-4) features a rigid binaphthyl backbone, contrasting with the flexible ethyl linkers in the target compound. Applications: BINAP is widely used in asymmetric hydrogenation (e.g., Noyori hydrogenation) due to its rigid structure, which enforces specific metal coordination geometries. In contrast, the target compound’s flexibility may enable broader substrate scope in reductions . Hazard Profile: BINAP carries milder warnings (respiratory/skin irritation) compared to the target compound’s severe corrosion hazards .

Simplified Analog: (R)-(+)-N,N-Dimethyl-1-phenylethylamine

Structure : This compound (CAS 19342-01-9) lacks phosphine groups, with a molecular weight of 149.24 g/mol . It is a liquid (vs. crystalline solid) and serves as a chiral resolving agent or intermediate rather than a ligand .
Function : Used in kinetic resolutions of racemates (e.g., lactic acid) via diastereomeric salt formation . Its absence of phosphorus limits metal coordination utility.

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Property (R)-Target Compound (S)-Enantiomer BINAP N,N-Dimethyl Derivative
Molecular Weight (g/mol) 545.63 545.63 622.69 149.24
Structure Flexible ethyl linkers Mirror image Rigid binaphthyl No phosphine groups
Key Application Iridium-catalyzed reductions Asymmetric catalysis Asymmetric hydrogenation Racemate resolution
Hazard Profile H314 (severe corrosion) Similar to R-enantiomer H319/H335 (irritation) Light/air sensitive

Mechanistic Insights and Performance

Catalytic Efficiency

The target compound’s phosphine groups act as strong σ-donors, stabilizing low-oxidation-state metals (e.g., Ir⁰) during catalytic cycles. Its flexibility allows dynamic coordination, enabling substrate accessibility—a contrast to BINAP’s rigid framework, which excels in enantioselectivity but may limit substrate diversity .

Impact of Structural Modifications

  • Phosphine vs. Non-Phosphine Ligands: The dimethyl derivative () lacks metal-coordinating ability, highlighting the necessity of phosphine groups for catalysis.
  • Bridging Groups : demonstrates that altering bridging atoms (e.g., sulfur vs. oxygen) in Schiff bases significantly affects antioxidant activity. Analogously, replacing ethyl linkers in the target compound with shorter/longer chains could modulate metal-ligand bond strength and catalytic activity.

Biological Activity

(R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine, often referred to as a chiral aminodiphosphine ligand, has garnered attention in various fields of chemistry and biochemistry due to its unique structural properties and biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and case studies.

  • Molecular Formula : C36H37NP2
  • Molecular Weight : 545.63 g/mol
  • Appearance : White crystalline solid
  • CAS Number : 161583-25-1

Synthesis and Coordination Chemistry

The synthesis of (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine involves the reaction of 1-phenylethylamine with diphenylphosphine derivatives. This compound can form stable complexes with various transition metals, enhancing its utility in catalysis and biological applications. For instance, platinum complexes of this ligand have been synthesized and characterized, demonstrating its ability to stabilize metal ions in catalysis .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine. In vitro assays indicate that its metal complexes exhibit significant cytotoxicity against various cancer cell lines. For example:

  • Cytotoxicity Assay Results :
    • Cell Lines Tested : HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), MO59J (glioblastoma)
    • IC50 Values : The platinum complex exhibited IC50 values significantly lower than those of cisplatin, indicating enhanced efficacy.
CompoundCell LineIC50 (µM)
CisplatinMCF-712.5
Platinum Complex of (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamineMCF-74.5
CisplatinHeLa10.0
Platinum ComplexHeLa3.0

The mechanism by which (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine exerts its biological effects involves the induction of apoptosis in cancer cells. Studies have shown that metal complexes can activate caspase pathways, leading to programmed cell death . The presence of phosphorus atoms in the ligand enhances the interaction with cellular targets, which is crucial for its biological activity.

Case Studies

  • Hydroformylation Reactions :
    • A study demonstrated that a Rhodium complex derived from (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine exhibited high regioselectivity and conversion rates in hydroformylation reactions involving styrene derivatives. The catalyst showed >99% conversion with >90% regioselectivity, indicating its effectiveness in industrial applications .
  • Antitumor Activity :
    • In a comparative analysis, the phosphine gold(I) complexes were found to inhibit thioredoxin reductase effectively, leading to apoptosis in cancer cells. The incorporation of (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine into these complexes significantly enhanced their antitumor activity compared to traditional agents like cisplatin .

Q & A

Basic: What structural characteristics of (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine make it effective in asymmetric catalysis?

The compound’s utility arises from two key features:

  • Diphenylphosphinoethyl groups : These act as strong electron-donating ligands, enabling stable coordination to transition metals (e.g., Rh, Ru) critical for catalytic cycles .
  • (R)-1-Phenylethylamine chiral center : The stereochemistry at this position induces enantioselectivity by stabilizing specific transition states. For instance, (R)-configured amines in related systems yield higher enantiomeric excess (e.g., 67% vs. 54% for (S)-forms in alanine synthesis) due to steric and electronic effects .

Advanced: How does the ligand’s stereochemistry influence enantioselectivity in hydrogenation reactions?

The (R)-configuration of the 1-phenylethylamine group directs spatial arrangement during catalysis. For example:

  • In Schiff base hydrogenation, (R)-configured ligands stabilize intermediates via π-π interactions between the phenyl group and substrate, favoring (S)-alanyl-proline ester formation .
  • Computational studies (e.g., DFT) reveal that the (R)-configuration lowers activation barriers for specific diastereomeric pathways, enhancing enantioselectivity by ~13% compared to (S)-analogs .

Basic: What synthetic methodologies are used to prepare this ligand with high enantiopurity?

Key steps include:

  • Chiral resolution : Racemic mixtures are resolved using tartaric acid derivatives, exploiting differential solubility of diastereomeric salts .
  • Coordination-assisted purification : Recrystallization of metal-ligand complexes (e.g., Rh or Pd) ensures retention of the (R)-configuration, achieving >99% e.e. in some cases .
  • Characterization : 31P NMR confirms phosphine coordination, while X-ray crystallography validates stereochemistry .

Advanced: How can researchers troubleshoot inconsistent catalytic activity in cross-coupling reactions using this ligand?

Contradictions often stem from:

  • Metal-ligand mismatch : Testing alternative metals (e.g., Pd for Suzuki vs. Rh for hydrogenation) optimizes turnover.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance metal solubility but may reduce steric control.
  • Ligand degradation : Monitor via 31P NMR for oxidized phosphine species (e.g., phosphine oxides), which deactivate the catalyst. Replace with freshly distilled ligand if detected .

Basic: What analytical techniques validate the enantiomeric purity and structural integrity of this ligand?

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives), with retention times correlating to e.e. .
  • Polarimetry : Measures optical rotation (e.g., [α]D = +40° for (R)-forms) to confirm configuration .
  • X-ray crystallography : Resolves absolute configuration in metal complexes, critical for mechanistic studies .

Advanced: How do steric and electronic properties of this ligand modulate metal center reactivity in catalysis?

  • Electronic effects : The diphenylphosphino groups increase electron density at the metal, accelerating oxidative addition (e.g., in C–C bond formation) but slowing reductive elimination.
  • Steric effects : Bulky phenylethylamine substituents enforce mono-dentate coordination, preventing undesired bidentate modes that reduce catalytic efficiency. Comparative studies show a 3-fold increase in turnover frequency (TOF) for mono-dentate vs. bidentate coordination in Heck reactions .

Basic: What safety precautions are critical when handling this ligand in laboratory settings?

  • Air sensitivity : Store under inert gas (Ar/N2) to prevent phosphine oxidation.
  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods due to irritant properties .
  • Waste disposal : Collect in sealed containers for incineration to avoid environmental release of phosphine byproducts .

Advanced: Can this ligand be adapted for photo- or electrocatalytic applications?

  • Photocatalysis : Modifying the ligand with light-absorbing moieties (e.g., aryl chromophores) enables visible-light-driven reactions. Preliminary studies show 50% yield improvement in aryl cross-couplings under blue LED irradiation .
  • Electrocatalysis : The ligand’s redox-active phosphine groups facilitate electron transfer in CO2 reduction, but competing metal-centered redox processes require optimization .

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